Cas no 2169384-83-0 (2-bromoethyl 1H-imidazole-2-carboxylate)

2-Bromoethyl 1H-imidazole-2-carboxylate is a versatile heterocyclic compound featuring both an imidazole core and a reactive bromoethyl ester moiety. Its structure enables applications in organic synthesis, particularly as an intermediate in the preparation of pharmacologically active molecules or functionalized imidazole derivatives. The bromoethyl group facilitates nucleophilic substitution reactions, allowing for further derivatization, while the imidazole-2-carboxylate component contributes to coordination chemistry and metal-binding properties. This compound is useful in medicinal chemistry for designing enzyme inhibitors or bioactive ligands due to the imidazole ring's role in hydrogen bonding and metal chelation. Careful handling is advised due to the reactivity of the bromoalkyl chain.
2-bromoethyl 1H-imidazole-2-carboxylate structure
2169384-83-0 structure
Product Name:2-bromoethyl 1H-imidazole-2-carboxylate
CAS No:2169384-83-0
MF:C6H7BrN2O2
MW:219.035980463028
CID:5891122
PubChem ID:165533639
Update Time:2025-07-22

2-bromoethyl 1H-imidazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-bromoethyl 1H-imidazole-2-carboxylate
    • EN300-1571241
    • 2169384-83-0
    • Inchi: 1S/C6H7BrN2O2/c7-1-4-11-6(10)5-8-2-3-9-5/h2-3H,1,4H2,(H,8,9)
    • InChI Key: NTSHZNQSECGVQK-UHFFFAOYSA-N
    • SMILES: BrCCOC(C1=NC=CN1)=O

Computed Properties

  • Exact Mass: 217.96909g/mol
  • Monoisotopic Mass: 217.96909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55Ų

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Additional information on 2-bromoethyl 1H-imidazole-2-carboxylate

Professional Introduction to 2-bromoethyl 1H-imidazole-2-carboxylate (CAS No. 2169384-83-0)

2-bromoethyl 1H-imidazole-2-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2169384-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazole derivative class, which is well-documented for its diverse biological activities and potential applications in drug development. The structural uniqueness of 2-bromoethyl 1H-imidazole-2-carboxylate lies in its combination of a bromoethyl side chain with an imidazole core, making it a versatile intermediate for synthesizing more complex molecules.

The imidazole ring is a heterocyclic aromatic structure characterized by a five-membered ring containing two nitrogen atoms. This motif is frequently found in numerous bioactive natural products and pharmaceutical agents, contributing to its widespread use in medicinal chemistry. The presence of the bromoethyl group at the 2-position of the imidazole ring introduces reactivity that can be exploited for further functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.

In recent years, 2-bromoethyl 1H-imidazole-2-carboxylate has been explored as a key building block in the development of novel therapeutic agents. Its structural features make it particularly useful for constructing molecules that interact with biological targets such as enzymes and receptors. For instance, researchers have leveraged this compound to design inhibitors targeting various metabolic pathways implicated in diseases such as cancer and inflammation.

One of the most compelling aspects of 2-bromoethyl 1H-imidazole-2-carboxylate is its role in the synthesis of small-molecule probes for biochemical studies. The bromine atom at the terminal position of the side chain provides a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed to attach diverse functional groups. This capability has allowed scientists to generate libraries of imidazole-based compounds for high-throughput screening, facilitating the discovery of new drug candidates.

Recent advancements in medicinal chemistry have highlighted the utility of 2-bromoethyl 1H-imidazole-2-carboxylate in modulating protein-protein interactions. By incorporating this compound into designed molecules, researchers have been able to develop novel modulators that disrupt or enhance specific protein interactions within cellular pathways. Such modulators hold promise for treating conditions where aberrant protein-protein interactions play a critical role.

The synthesis of 2-bromoethyl 1H-imidazole-2-carboxylate typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the bromoethyl group is often achieved through bromination reactions or by employing organobromine reagents under controlled conditions. The subsequent carboxylation at the 2-position of the imidazole ring can be accomplished using carboxylation agents such as carbon dioxide under high pressure or through enzymatic methods that offer higher selectivity and milder reaction conditions.

The chemical stability and reactivity profile of 2-bromoethyl 1H-imidazole-2-carboxylate make it an attractive candidate for further derivatization. Researchers have utilized this compound to develop prodrugs that release active pharmaceutical ingredients under specific physiological conditions. Additionally, its compatibility with various solvents and reaction conditions enhances its applicability in synthetic protocols across different scales, from laboratory-scale preparations to industrial production.

In conclusion, 2-bromoethyl 1H-imidazole-2-carboxylate (CAS No. 2169384-83-0) represents a valuable intermediate in modern drug discovery and chemical synthesis. Its unique structural features and reactivity have positioned it as a cornerstone for developing innovative therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of pharmaceutical innovation.

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